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Compound of Interest

Compound Name: 2-(Anthracen-2-YL )ethan-1-OL
CAS No.: 114191-96-7
Cat. No.: B14293464

Get Quote

Executive Summary

2-Anthraceneethanol (CAS: 114191-96-7) is a polycyclic aromatic hydrocarbon (PAH)
derivative characterized by an anthracene core substituted at the

-position (C2) with a hydroxyethyl moiety.[1][2] Distinct from its more common isomer, 9-
anthraceneethanol, this compound exhibits unique steric and electronic properties due to the
longitudinal substitution pattern along the long axis of the anthracene backbone.[1][3][4] It is
primarily utilized in organic electronics (OLEDS), fluorescence spectroscopy, and as a

supramolecular building block.[1][3][4]

Key ldentifier Detalil

CAS Number 114191-96-7

IUPAC Name 2-(Anthracen-2-yl)ethan-1-ol

Molecular Formula Ci16H140

Molecular Weight 222.29 g/mol
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Chemical Structure & Molecular Architecture[1][3][4]
Structural Analysis

The molecule consists of a planar, fused tricyclic aromatic system (anthracene) with a flexible
aliphatic alcohol chain attached at the 2-position.[1][3][4] Unlike the 9-position, which is
sterically crowded by the peri-hydrogens at positions 1 and 8, the 2-position is relatively
unhindered.[1][3][4] This allows the hydroxyethyl tail to adopt various conformations, facilitating
intermolecular hydrogen bonding and "herringbone™ crystal packing arrangements critical for
charge transport in semiconductor applications.[3][4]

e Core: Anthracene (C14H10)[3][4]
e Substituent: 2-Hydroxyethyl group (-CH2CH20H)[1]
o Hybridization:

(aromatic ring carbons) and

(alkyl chain carbons).[3][4]

Connectivity Diagram

The following diagram illustrates the logical connectivity and numbering system, highlighting
the distinction between the 2-position (longitudinal) and the 9-position (transverse).
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Figure 1: Structural connectivity of 2-Anthraceneethanol, emphasizing the unhindered nature of
the 2-position substitution compared to the 9-position.

Physicochemical Properties[1][3][4][6][7][8][9][10]
[11]

The molecular weight is calculated based on the standard atomic weights: Carbon (12.011),
Hydrogen (1.008), and Oxygen (15.999).[3][4]

Quantitative Data Table

Property Value Notes

Molecular Weight 222.287 g/mol Calculated (C16H140)

Monoisotopic mass for Mass
Exact Mass 222.1045 Da

Spec
] ] Typical of anthracene
Physical State Pale yellow solid o
derivatives
] ] Predicted based on isomeric
Melting Point ~124-128 °C )
analogs (e.g., 9-isomer)
B Soluble in DCM, Chloroform, )
Solubility Insoluble in water
THF
Blue emission, vibronic
Fluorescence )
nm structure retained
LogP (Predicted) 3.8-4.2 Highly lipophilic

Spectral Characteristics

o UV-Vis Absorption: Exhibits the characteristic vibronic progression of the anthracene
chromophore (

~340, 360, 380 nm).[1][3][4] The 2-substitution causes a bathochromic shift (red shift) along
the long axis transition (
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) compared to unsubstituted anthracene.[1]

e Fluorescence: High quantum yield (

in ethanol).[3][4] The emission spectrum is a mirror image of the absorption, typically
showing defined peaks in the blue region.[3][4]

Synthesis & Preparation

The synthesis of 2-anthraceneethanol is less direct than the 9-isomer (which can be made via
Vilsmeier-Haack formylation).[1] The 2-isomer typically requires constructing the side chain on
the 2-position, often starting from 2-acetylanthracene or 2-anthraceneacetic acid.[1]

Synthetic Pathway (Reduction Route)

A reliable method involves the reduction of 2-anthraceneacetic acid derivatives.[1][5]
e Precursor: 2-Acetylanthracene (CAS 10210-32-9).[1]

» Willgerodt-Kindler Reaction: Conversion of 2-acetylanthracene to 2-anthraceneacetic acid
(or thioamide intermediate).[1]

¢ Reduction: The acid is reduced using Lithium Aluminum Hydride (

) in dry THF to yield the primary alcohol, 2-anthraceneethanol.[3][4]

Workflow Diagram
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Figure 2: Synthetic pathway transforming 2-acetylanthracene into 2-anthraceneethanol via acid
reduction.

Applications
Fluorescence Probing & Imaging

Due to the unhindered rotation of the ethanol tail, 2-anthraceneethanol serves as a sensitive
fluorescent probe for microenvironment viscosity and polarity.[1][3][4] Unlike 9-substituted
anthracenes, which can suffer from steric decoupling of the substituent, the 2-isomer maintains
strong conjugation with the core, making its emission sensitive to solvent relaxation dynamics.

[11(31[4]
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Organic Electronics

In the field of organic semiconductors, 2-substituted anthracenes are valued for their ability to
form "herringbone" crystal structures.[1][3][4] The ethanol chain provides a handle for hydrogen
bonding, potentially guiding the self-assembly of the molecules into ordered thin films for
Organic Field-Effect Transistors (OFETSs).[1]

Polymer Chemistry

The primary hydroxyl group allows this molecule to act as an initiator for Ring-Opening
Polymerization (ROP) (e.g., of

-caprolactone), attaching a fluorescent anthracene tag to the polymer chain end for tracking
and analysis.[1][3][4]

Safety & Handling (MSDS Highlights)

e Hazard Classification: Irritant (Skin/Eye/Respiratory).[3][4][6]

o Carcinogenicity: As a PAH derivative, it should be treated as a suspected carcinogen.[3][4]
Handle with strict engineering controls (fume hood).

o Storage: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen) to
prevent photo-oxidation to anthraquinones.

o Disposal: Must be disposed of as hazardous organic chemical waste.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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